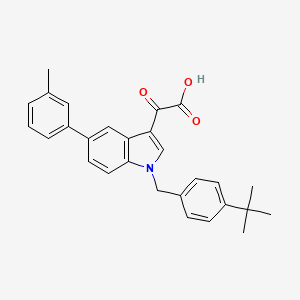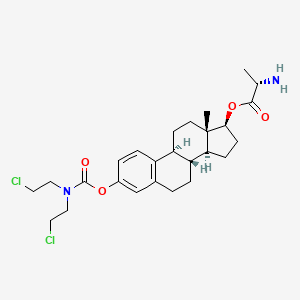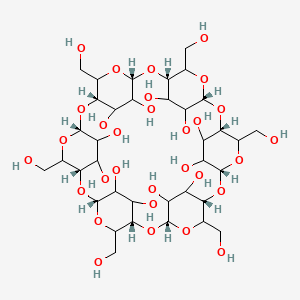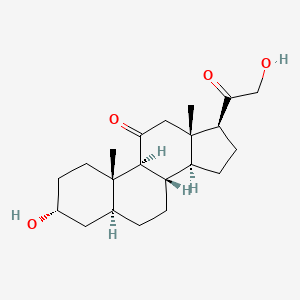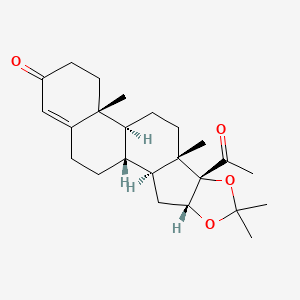
Asiaticoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Asiaticoside, also known as Asiaticosid, is a bioactive compound derived from the herbaceous plant Centella asiatica. It has been identified as a marker compound in the Chinese Pharmacopoeia . This compound offers a wide range of pharmacological properties, including neuroprotective, cardioprotective, hepatoprotective, wound healing, anti-inflammatory, antioxidant, anti-allergic, anti-depressant, anxiolytic, antifibrotic, antibacterial, anti-arthritic, anti-tumor, and immunomodulatory activities .
Target of Action
This compound primarily targets the NLRP3 inflammasome and the PI3K-AKT and NF-κB pathways . These targets play crucial roles in inflammation, apoptosis, and various cellular signaling cascades .
Mode of Action
This compound interacts with its targets to exert its therapeutic effects. It forms a stable complex with the NLRP3 protein , which plays a key role in the inflammatory response. This compound also interacts with the PI3K-AKT and NF-κB pathways , which are involved in cell survival, proliferation, and inflammation.
Biochemical Pathways
This compound affects several biochemical pathways. It performs an anti-photoaging effect through inflammation- and apoptosis-related signaling pathways, especially the PI3K-AKT and NF-κB pathways . It also reduces endothelial permeability, which can effectively protect against the occurrence of atherosclerosis by lowering the levels of intercellular adhesion molecule-1, vascular cell adhesion molecule-1, and E-selectin .
Pharmacokinetics
This compound shows favorable pharmacokinetics and is found to be bioavailable following oral or intraperitoneal administration . Certain modifications need to be made to the structural makeup of this compound to improve its pharmacokinetic properties .
Result of Action
This compound exhibits numerous molecular and cellular effects. It reduces the effects of oxidative stress on endothelial cells, primarily by preventing lipid peroxidation and inhibiting pro-apoptotic factors . It also alleviates symptoms of Parkinson’s disease induced by MPTP through its interaction with the NLRP3 protein .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the compound’s anti-photoaging effect is particularly relevant in environments with high ultraviolet A (UVA) exposure . More research is needed to fully understand how various environmental factors influence the action, efficacy, and stability of this compound.
Biochemical Analysis
Biochemical Properties
Asiaticoside plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and reduce the production of prostaglandin E2 (PGE2), which are involved in inflammatory responses . Additionally, this compound upregulates heme oxygenase-1 (HO-1) expression, contributing to its antioxidant properties . These interactions highlight the compound’s potential in modulating inflammatory and oxidative stress pathways.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It promotes the proliferation of human dermal fibroblasts and enhances collagen synthesis, which is crucial for wound healing . This compound also influences cell signaling pathways, such as the TGF-β1/Smad pathway, to delay senescence and reduce reactive oxygen species (ROS) generation in UV-exposed cells . Furthermore, this compound has been shown to inhibit the proliferation of hepatocellular carcinoma cells and induce apoptosis by modulating the PI3K/Akt and MAPK/ERK pathways .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to and inhibits COX-2, reducing the production of pro-inflammatory mediators . It also activates the TGF-β1/Smad pathway, leading to the attenuation of cell senescence and oxidative stress . Additionally, this compound modulates the cAMP/PKA signaling pathway, which plays a role in reducing inflammation and apoptosis in retinal pigment epithelial cells . These molecular interactions underscore the compound’s multifaceted mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For example, this compound production by the endophytic fungus Colletotrichum gloeosporioides peaks on the 15th day of incubation and decreases in subsequent generations . In hepatocellular carcinoma cells, this compound inhibits proliferation and induces apoptosis in a dose- and time-dependent manner . These findings suggest that this compound’s stability and efficacy can vary over time, highlighting the importance of temporal considerations in experimental studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In lipopolysaccharide-treated rats, this compound dose-dependently inhibits fever and inflammatory responses by reducing serum tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels . Additionally, this compound exhibits cytotoxic effects on tumor cells and induces apoptosis in a dose-dependent manner . High doses of this compound may lead to adverse effects, emphasizing the need for careful dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is synthesized through a series of glycosylation steps involving glycoside glycosyltransferases, which add glucose and rhamnose moieties to the triterpene backbone . This compound also modulates the cAMP/PKA pathway, which is involved in regulating inflammation and apoptosis in retinal pigment epithelial cells . These metabolic interactions highlight the compound’s role in various biochemical processes.
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. For instance, this compound has been shown to inhibit the loss of junction proteins in the blood-spinal cord barrier, suggesting its involvement in maintaining cellular integrity . Additionally, this compound’s distribution within tissues is influenced by its interactions with various biomolecules, which can affect its localization and accumulation.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound induces the nuclear translocation of β-catenin in human periodontal ligament cells, promoting osteogenic differentiation through the Wnt/β-catenin signaling pathway . This localization is essential for the compound’s ability to modulate gene expression and cellular processes. Furthermore, this compound’s glycosylation affects its solubility and subcellular distribution, influencing its biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Asiaticoside can be extracted from Centella asiatica using various solvents such as methanol, ethanol, hexane, water, and ethyl acetate . The extraction process involves the use of subcritical water, which provides higher yields compared to traditional solvent extraction methods .
Industrial Production Methods: Industrial production of this compound often involves the cultivation of Centella asiatica plants, followed by extraction using solvents. The extracts are then purified using techniques such as liquid chromatography to isolate this compound .
Chemical Reactions Analysis
Types of Reactions: Asiaticoside undergoes several types of chemical reactions, including oxidation, reduction, and hydrolysis.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like potassium permanganate under acidic conditions.
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: Hydrolysis of this compound can be performed using acidic or basic conditions to yield asiatic acid and glucose.
Major Products: The major products formed from these reactions include asiatic acid, which is the aglycone form of this compound, and glucose .
Scientific Research Applications
Asiaticoside has a wide range of scientific research applications:
Chemistry: Used as a reference compound in the study of triterpenoid saponins.
Biology: Investigated for its role in cell growth inhibition and anti-apoptotic effects.
Medicine: Extensively studied for its wound healing, anti-inflammatory, and neuroprotective properties.
Industry: Utilized in the cosmetic industry for its anti-aging and skin hydration properties.
Comparison with Similar Compounds
Madecassoside: Similar in structure and function, known for its wound healing and anti-inflammatory properties.
Asiatic Acid: The aglycone form of asiaticoside, with potent antioxidant and anti-inflammatory effects.
Madecassic Acid: Another triterpenoid with similar therapeutic properties.
Uniqueness: this compound is unique due to its extensive distribution in the brain, stomach, and skin, and its rapid absorption and bioavailability . It also exhibits a broader range of pharmacological activities compared to its counterparts .
Properties
CAS No. |
16830-15-2 |
|---|---|
Molecular Formula |
C48H78O19 |
Molecular Weight |
959.1 g/mol |
IUPAC Name |
[6-[[3,4-dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aS,6bR,9R,12aR)-10,11-dihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate |
InChI |
InChI=1S/C48H78O19/c1-20-10-13-48(15-14-46(6)23(29(48)21(20)2)8-9-28-44(4)16-24(51)39(60)45(5,19-50)27(44)11-12-47(28,46)7)43(61)67-42-36(58)33(55)31(53)26(65-42)18-62-40-37(59)34(56)38(25(17-49)64-40)66-41-35(57)32(54)30(52)22(3)63-41/h8,20-22,24-42,49-60H,9-19H2,1-7H3/t20?,21?,22?,24?,25?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,36?,37?,38?,39?,40?,41?,42?,44-,45-,46+,47+,48-/m0/s1 |
InChI Key |
WYQVAPGDARQUBT-UKASDBIYSA-N |
SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C2C1C)C)C(=O)OC6C(C(C(C(O6)COC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)O)O)O)O)O)O)O)O |
Isomeric SMILES |
CC1CC[C@@]2(CC[C@@]3(C(=CCC4[C@]3(CCC5[C@@]4(CC(C([C@@]5(C)CO)O)O)C)C)C2C1C)C)C(=O)OC6C(C(C(C(O6)COC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)O)O)O)O)O)O)O)O |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C2C1C)C)C(=O)OC6C(C(C(C(O6)COC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)O)O)O)O)O)O)O)O |
Appearance |
Solid powder |
melting_point |
235 - 238 °C |
Key on ui other cas no. |
16830-15-2 |
physical_description |
Solid |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Asiaticoside; Ba 2742; BRN0078195; CCRIS8995; NSC166062; BRN-0078195; CCRIS-8995; NSC-166062; BRN 0078195; CCRIS 8995; NSC 166062; Emdecassol; Madecassol; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[[(1S)-1-carboxyethyl]amino]propanoic acid](/img/structure/B1665203.png)

